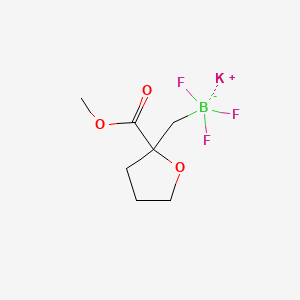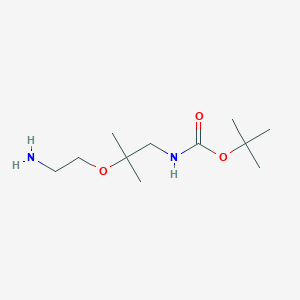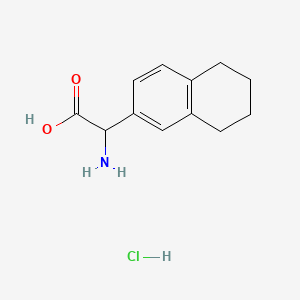
2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene typically involves the bromination of 1-fluoro-4-nitrobenzene followed by an alkylation reaction The bromination is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-(1-Hydroxyethyl)-1-fluoro-4-nitrobenzene.
Reduction: 2-(1-Bromoethyl)-1-fluoro-4-aminobenzene.
Oxidation: 2-(1-Bromoethyl)-1-fluoro-4-nitrobenzoic acid.
Scientific Research Applications
2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the development of bioactive compounds, such as pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives for potential therapeutic applications, including anti-inflammatory or anticancer agents.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the nitro group is converted to an amine, altering the electronic properties of the molecule. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical transformation.
Comparison with Similar Compounds
Similar Compounds
2-(1-Bromoethyl)-1-chloro-4-nitrobenzene: Similar structure but with a chlorine atom instead of fluorine.
2-(1-Bromoethyl)-1-fluoro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-(1-Bromoethyl)-1-fluoro-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2-(1-bromoethyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO2/c1-5(9)7-4-6(11(12)13)2-3-8(7)10/h2-5H,1H3 |
InChI Key |
GLBVKBCSSXSUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13497799.png)

![[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride](/img/structure/B13497808.png)
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497809.png)




![tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B13497831.png)



![5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13497858.png)

